molecular formula C18H15FN2O B2979848 6-(4-Fluorophenyl)-2-[(2-methylphenyl)methyl]pyridazin-3-one CAS No. 941883-24-5

6-(4-Fluorophenyl)-2-[(2-methylphenyl)methyl]pyridazin-3-one

Cat. No. B2979848
CAS RN: 941883-24-5
M. Wt: 294.329
InChI Key: PZWPFGWCVIWKIQ-UHFFFAOYSA-N
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Description

The compound “6-(4-Fluorophenyl)-2-[(2-methylphenyl)methyl]pyridazin-3-one” is a pyridazinone derivative. Pyridazinones are a class of organic compounds containing a pyridazine ring, which is a six-membered aromatic ring with two nitrogen atoms. The specific compound you mentioned has additional phenyl rings attached to it, one of which has a fluorine atom .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures are often used in Suzuki Cross-Coupling reactions .

Scientific Research Applications

Precursor for Heterocyclic Systems

One study highlighted the use of a fluorophenyl pyridazinyl ketone, a related compound, as a valuable precursor for the synthesis of previously inaccessible pyridazinyl-substituted benzo-annelated heterocycles. This synthesis pathway opens up new avenues for the development of novel compounds with potential therapeutic applications (Heinisch, Haider, & Moshuber, 1994).

Anticancer, Antiangiogenic, and Antioxidant Agents

Another research effort focused on the synthesis and characterization of triazole pyridazine derivatives, including those with fluorophenyl groups. These compounds were found to possess considerable biological properties such as anti-tumor and anti-inflammatory activity. The study also involved density functional theory calculations, Hirshfeld surface analysis, and 3D energy frameworks to understand the molecular packing strength and interaction energies, which are critical for their biological activities (Sallam et al., 2021).

Novel Synthetic Pathways and Biological Properties

Research on the synthesis of precursors for novel pyrazoles, involving compounds with a 4-fluorophenyl group, showcased their potential in novel drug discovery. These compounds demonstrated antioxidant, anti-breast cancer, and anti-inflammatory properties, with certain derivatives showing promising results as COX-2 inhibitors or anti-inflammatory drugs (Thangarasu, Manikandan, & Thamaraiselvi, 2019).

Synthesis of Pyridazin-3-one Derivatives

The synthesis of a new class of pyridazin-3-one and 2-amino-5-arylazopyridine derivatives, which are used in the synthesis of fused azines, highlights the versatility of these compounds in creating diverse and biologically active molecules (Ibrahim & Behbehani, 2014).

Applications in Drug Discovery

A study on polysubstituted pyridazinones from sequential nucleophilic substitution reactions of tetrafluoropyridazine demonstrated their potential as scaffolds for the synthesis of various disubstituted and ring-fused pyridazinone systems. This methodology may have applications in drug discovery, showing the broad utility of fluorophenyl pyridazinone derivatives in developing new therapeutic agents (Pattison et al., 2009).

Safety and Hazards

As with any chemical compound, handling should be done with appropriate safety measures. Based on similar compounds, it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

6-(4-fluorophenyl)-2-[(2-methylphenyl)methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O/c1-13-4-2-3-5-15(13)12-21-18(22)11-10-17(20-21)14-6-8-16(19)9-7-14/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZWPFGWCVIWKIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-fluorophenyl)-2-(2-methylbenzyl)pyridazin-3(2H)-one

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